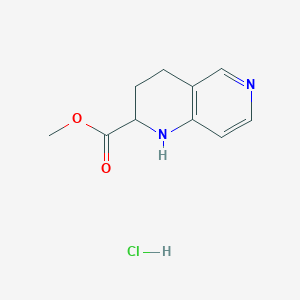

Clorhidrato de metil 1,2,3,4-tetrahidro-1,6-naftiridina-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

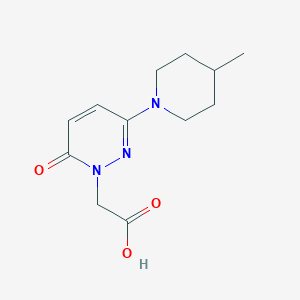

“Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is a chemical compound that belongs to the class of naphthyridines . Naphthyridines are heterocyclic compounds that are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .

Synthesis Analysis

The synthesis of naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, involves various strategies . One such strategy includes the oxidation of tetrahydro-naphthyridines at high temperatures . The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes, is also studied .Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” is derived from the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

Naphthyridines, including “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride”, can undergo various chemical reactions. For instance, tetrahydro-naphthyridines can be easily oxidized to the aromatic naphthyridines . They also react readily with alkyl halides to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

Las 1,6-naftiridinas, incluyendo el clorhidrato de metil 1,2,3,4-tetrahidro-1,6-naftiridina-2-carboxilato, muestran una prometedora actividad anticancerígena. Los investigadores han correlacionado su efectividad con varias líneas celulares cancerosas. Los estudios de relación estructura-actividad (SAR) y el modelado molecular han arrojado luz sobre sus mecanismos de acción . Estos compuestos podrían servir potencialmente como nuevos agentes anti-cáncer.

Direcciones Futuras

The future directions for “Methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride” could involve further exploration of its synthesis strategies, reactivity, and potential biological activities . Given the significant importance of naphthyridines in medicinal chemistry, there could be a burgeoning interest in the synthesis and biological applications of this compound .

Mecanismo De Acción

Target of Action

Naphthyridines, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Naphthyridines are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Naphthyridines are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .

Cellular Effects

It is known that naphthyridines, a class of compounds to which this compound belongs, have a wide range of biological applications, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Molecular Mechanism

It is known that this compound can enhance the catalytic activity of 4- (dialkylamino)pyridines for acetylation by conformational fixation .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9;/h4-6,9,12H,2-3H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHGBAWWROMOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(N1)C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137505-57-6 |

Source

|

| Record name | methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

![4-tert-butyl-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide](/img/structure/B2400302.png)